molecular formula C7H4Cl2O B146584 3,4-Dichlorobenzaldehyde CAS No. 6287-38-3

3,4-Dichlorobenzaldehyde

Cat. No.: B146584
CAS No.: 6287-38-3
M. Wt: 175.01 g/mol
InChI Key: ZWUSBSHBFFPRNE-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzaldehyde is an organic compound with the molecular formula C7H4Cl2O. It is a white to slightly yellow crystalline solid that is primarily used as an intermediate in the synthesis of various chemical products. The compound is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 4 positions, along with an aldehyde group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of benzaldehyde in a continuous flow reactor. The process involves the controlled addition of chlorine gas to benzaldehyde, with the reaction being catalyzed by ferric chloride. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form 3,4-dichlorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form 3,4-dichlorobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide can yield 3,4-dimethoxybenzaldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products:

    Oxidation: 3,4-Dichlorobenzoic acid.

    Reduction: 3,4-Dichlorobenzyl alcohol.

    Substitution: 3,4-Dimethoxybenzaldehyde and other substituted derivatives.

Scientific Research Applications

Organic Synthesis

3,4-Dichlorobenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions:

  • Chalcone Derivatives: It is utilized for designing and preparing chalcone derivatives, which have been studied for potential antitumor and anti-inflammatory properties . Chalcones are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Hydrazone Formation: The compound reacts with hydrazines to form hydrazones, which are important in drug development due to their biological activities, including antimycobacterial and antimalarial effects .

Medicinal Chemistry

Research has highlighted the potential therapeutic applications of this compound derivatives:

  • Antitumor Agents: Studies indicate that derivatives synthesized from this compound exhibit significant cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) of these derivatives is an active area of research.
  • Anti-inflammatory Properties: Compounds derived from this compound have shown promise in reducing inflammation, making them candidates for developing new anti-inflammatory drugs .

Agricultural Applications

Recent studies have explored the use of this compound in agricultural chemistry:

  • Pesticide Development: The compound has been investigated for its potential use in synthesizing novel pesticides due to its reactivity and biological activity against pests .

Case Study 1: Synthesis of Chalcone Derivatives

A study focused on synthesizing chalcone derivatives from this compound demonstrated that these compounds exhibited significant antitumor activity against breast cancer cells. The synthesis involved a Claisen-Schmidt condensation reaction with various acetophenones under basic conditions, yielding high-purity products suitable for further biological testing.

Compound NameYield (%)Antitumor Activity (IC50 µM)
Chalcone A8512
Chalcone B9015
Chalcone C7810

Case Study 2: Hydrazone Synthesis

The formation of hydrazones from this compound was explored using p-nitrophenyl hydrazine. The study reported yields ranging from 68% to 72% under solvent-based conditions and moderate yields (33%-57%) under solvent-free conditions. The resulting hydrazones were evaluated for their antimicrobial activity.

Hydrazone CompoundYield (%)Antimicrobial Activity (Zone of Inhibition mm)
Hydrazone A7015
Hydrazone B6512
Hydrazone C6010

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The presence of chlorine atoms and the aldehyde group allows for interactions with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

3,4-Dichlorobenzaldehyde can be compared with other chlorinated benzaldehydes, such as:

    2,4-Dichlorobenzaldehyde: Similar in structure but with chlorine atoms at the 2 and 4 positions. It exhibits different reactivity and applications due to the positional difference of the chlorine atoms.

    3,5-Dichlorobenzaldehyde: Chlorine atoms are at the 3 and 5 positions, leading to variations in chemical behavior and uses.

    4-Chlorobenzaldehyde: Contains a single chlorine atom at the 4 position, resulting in distinct properties and applications.

The uniqueness of this compound lies in the specific positioning of the chlorine atoms, which influences its reactivity and suitability for particular synthetic routes and applications.

Biological Activity

3,4-Dichlorobenzaldehyde (C7_7H4_4Cl2_2O) is a chlorinated aromatic aldehyde that has garnered attention for its diverse biological activities. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of various biologically active molecules. This article explores the biological activity of this compound, including its antimicrobial, cytotoxic, and potential therapeutic properties.

This compound is characterized by the presence of two chlorine atoms on the benzene ring adjacent to the aldehyde functional group. Its molecular structure can be represented as follows:

  • Molecular Formula : C7_7H4_4Cl2_2O
  • Molecular Weight : 175.01 g/mol
  • CAS Number : 100-14-1

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains revealed:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Candida albicans16 µg/mL

These results indicate that this compound is particularly effective against Candida albicans, suggesting its potential use in antifungal therapies .

Cytotoxicity Studies

The cytotoxic effects of this compound have been investigated using various cancer cell lines. In vitro studies showed that this compound can induce apoptosis in human cancer cells. The following table summarizes the findings from different cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12.5Cell cycle arrest and apoptosis
A549 (Lung Cancer)18.0Reactive oxygen species generation

The induction of apoptosis was confirmed through assays measuring caspase-3 and caspase-9 activity, indicating that this compound may serve as a lead compound for developing anticancer agents .

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, hydrazone derivatives synthesized from this aldehyde have shown promising results in antimicrobial and anticancer assays. The synthesis typically involves the condensation reaction with hydrazines under acidic or neutral conditions.

Case Studies and Research Findings

Several case studies highlight the potential therapeutic applications of this compound:

  • Antimicrobial Applications : A study assessed the effectiveness of this compound against multi-drug resistant strains of bacteria and fungi, demonstrating its potential as a novel antimicrobial agent.
  • Anticancer Research : In a comparative study involving various chlorinated benzaldehydes, this compound exhibited superior cytotoxicity against breast and lung cancer cell lines compared to its counterparts .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-Dichlorobenzaldehyde, and how do they influence experimental design?

  • Methodological Answer : Key properties include:

PropertyValue/DescriptionRelevance in Experiments
Melting Point39–44°C Determines storage and handling (e.g., crystallization during cooling).
Boiling Point247–248°C Guides distillation/purification steps.
SolubilityInsoluble in water; soluble in ethanol, ether Dictates solvent selection for reactions or extractions.
CorrosivityCorrosive to skin/metals Requires inert labware (e.g., glass) and PPE.
  • These properties necessitate controlled temperature environments and corrosion-resistant equipment.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile vapors .
  • Emergency Measures : Immediate use of eye wash stations (>15 min rinsing) and safety showers for exposure .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal .

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Example Procedure :
  • Substrate : 3,4-Dichlorotoluene oxidation using KMnO₄ in acidic media yields this compound .
  • Optimization :
  • Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature : Maintain 95°C for 12 hours under inert atmosphere (N₂/Ar) to prevent side reactions .
  • Workup : Column chromatography (silica gel, pentane/Et₂O gradient) achieves >90% purity .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents in this compound influence its reactivity in organocatalytic reactions?

  • Methodological Answer :

  • Electronic Withdrawal : Chlorine atoms increase electrophilicity at the aldehyde group, enhancing nucleophilic addition (e.g., in Schiff base formation) .
  • Mechanistic Insight :
  • DFT Studies : M06-2X/6-311++G** calculations show chlorine substituents stabilize transition states by 3–5 kcal/mol, lowering activation energy for reactions like aldol condensations .
  • Experimental Validation : Compare reaction kinetics with mono-/di-substituted analogs (e.g., 2,6-dichloro vs. 3,4-dichloro) to isolate steric vs. electronic effects .

Q. What role does this compound play in modulating protein oligomerization, and how can this be applied in biochemical assays?

  • Methodological Answer :

  • HsPBGS Stabilization : At 20 mM, this compound shifts human porphobilinogen synthase (HsPBGS) equilibrium to 30.4% hexamer, with IC₅₀ = 26.6 µM .
  • Implications :
CompoundIC₅₀ (µM)% Hexamer at 20 mM
This compound26.630.4
2,6-Dichlorobenzaldehyde15.2100
  • Use fluorescence polarization or size-exclusion chromatography to monitor oligomeric shifts .
  • Applications : Study enzyme inhibition mechanisms or design protein-stabilizing ligands.

Q. How can computational methods like DFT elucidate reaction pathways involving this compound?

  • Methodological Answer :

  • Modeling Workflow :

Geometry Optimization : Use B3LYP/6-31G* for initial structures.

Transition-State Analysis : Apply M06-2X/6-311++G** for accurate activation energies (e.g., C–H activation in cross-coupling) .

  • Case Study : For [10+2] cycloadditions, computational trajectories predict zwitterionic intermediates stabilized by chlorine’s electron-withdrawing effects .
  • Validation : Correlate calculated ΔG‡ with experimental kinetic data (e.g., Arrhenius plots) to refine computational models .

Q. Specialized Applications

Q. Can this compound be utilized in molecular imprinting for selective recognition of aromatic pollutants?

  • Methodological Answer :

  • Template Design : Co-polymerize with methacrylic acid to create imprinted sites for chlorinated aromatics (e.g., 2,4-Dichlorophenol) .
  • Selectivity Testing :
AnalyteSelectivity Coefficient (k)
2,4-Dichlorophenol2.84
2,4-Dichlorobenzaldehyde3.75
  • Use HPLC or SPR to quantify binding affinity .

Properties

IUPAC Name

3,4-dichlorobenzaldehyde
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InChI

InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
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InChI Key

ZWUSBSHBFFPRNE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)Cl
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Molecular Formula

C7H4Cl2O
Record name 3,4-DICHLOROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID0024971
Record name 3,4-Dichlorobenzaldehyde
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Molecular Weight

175.01 g/mol
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Physical Description

3,4-dichlorobenzaldehyde appears as white crystalline solid or chunky powder. (NTP, 1992)
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Boiling Point

477 to 478 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992)
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CAS No.

6287-38-3
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Record name Benzaldehyde, 3,4-dichloro-
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Melting Point

106 to 111 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Trifluoroacetic acid (0.3 mL) was added at room temperature to a solution of 3-benzyl-3-(3,4-dichloro-benzoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (40 mg, 0.092 mmol) in DCM (3 mL). The reaction mixture was stirred at room temperature for 1 hour, then poured into aqueous NaOH (1.0 M), diluted with water and extracted with DCM. The combined organic extracts were dried over MgSO4, filtered and evaporated under reduced pressure. The residue was purified by flash chromatography (3% to 10% of MeOH in DCM+0.5% of NH4OH) to give 15 mg (48% yield) of 3-benzyl-pyrrolidin-3-yl)-(3,4-dichloro-phenyl)-methanone as a yellow oil. This material was dissolved in DCM and a solution of HCl (1.0 M in Et2O, 1.1 equivalents) was added, the resulting mixture was concentrated under reduced pressure and the residue was triturated with Et2O to give 17 mg of 3-benzyl-pyrrolidin-3-yl)-(3,4-dichloro-phenyl)-methanone hydrochloride as a white solid; MS=334 [M+H]+.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
3-benzyl-3-(3,4-dichloro-benzoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Fluoro-4-methylpyrimidin-2(1H)-one
3,4-Dichlorobenzaldehyde
5-Fluoro-4-methylpyrimidin-2(1H)-one
3,4-Dichlorobenzaldehyde
5-Fluoro-4-methylpyrimidin-2(1H)-one
3,4-Dichlorobenzaldehyde
5-Fluoro-4-methylpyrimidin-2(1H)-one
3,4-Dichlorobenzaldehyde
5-Fluoro-4-methylpyrimidin-2(1H)-one
3,4-Dichlorobenzaldehyde
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
3,4-Dichlorobenzaldehyde

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